molecular formula C13H17NO4 B13105614 N-Acetyl-2,6-dimethyl-DL-tyrosine CAS No. 1255098-61-3

N-Acetyl-2,6-dimethyl-DL-tyrosine

Cat. No.: B13105614
CAS No.: 1255098-61-3
M. Wt: 251.28 g/mol
InChI Key: UQCXPMLJVNKXEH-UHFFFAOYSA-N
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Description

N-Acetyl-2,6-dimethyl-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of an acetyl group and two methyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine typically involves the acetylation of 2,6-dimethyl-DL-tyrosine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-2,6-dimethyl-DL-tyrosine undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Acetyl-2,6-dimethyl-DL-tyrosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-2,6-dimethyl-DL-tyrosine involves its interaction with specific enzymes and receptors in the body. The acetyl group enhances its solubility and bioavailability, allowing it to effectively participate in biochemical reactions. It targets pathways involved in amino acid metabolism and neurotransmitter synthesis, influencing physiological processes.

Comparison with Similar Compounds

    N-Acetyltyrosine: Similar structure but lacks the methyl groups.

    2,6-Dimethyltyrosine: Lacks the acetyl group.

    N-Acetylphenylalanine: Similar acetylation but different aromatic ring structure.

Uniqueness: N-Acetyl-2,6-dimethyl-DL-tyrosine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and reactivity compared to its analogs.

Properties

CAS No.

1255098-61-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

InChI

InChI=1S/C13H17NO4/c1-7-4-10(16)5-8(2)11(7)6-12(13(17)18)14-9(3)15/h4-5,12,16H,6H2,1-3H3,(H,14,15)(H,17,18)

InChI Key

UQCXPMLJVNKXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)O

Origin of Product

United States

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